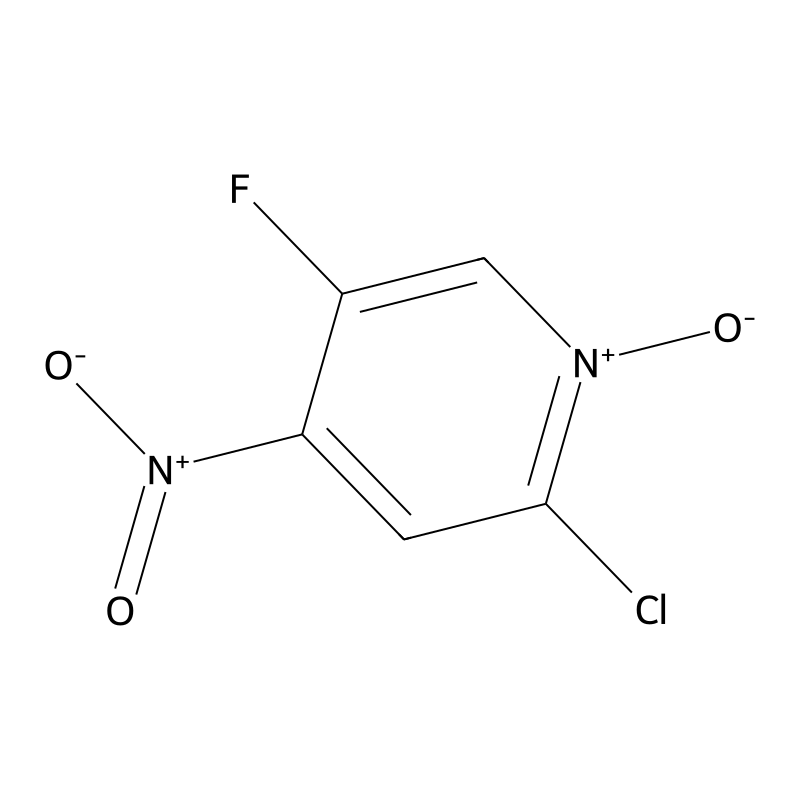

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“2-Chloro-5-fluoro-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H2ClFN2O3 . It’s primarily used as a biochemical reagent and an organic synthesis intermediate . It’s also used as a pharmaceutical intermediate , which means it’s a substance produced during the process of making a pharmaceutical drug.

2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula and a molecular weight of 192.53 g/mol. This compound is characterized by a pyridine ring substituted with chlorine, fluorine, and nitro groups, as well as an oxide group at the nitrogen atom. It is recognized for its potential applications in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity profiles .

- Substitution Reactions: The chlorine and fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Oxidation Reactions: Further oxidation can introduce additional oxygen-containing functional groups to the compound.

Common Reagents and Conditions- Substitution: Sodium alkoxide in an alcohol solvent.

- Reduction: Hydrogen gas with a palladium catalyst.

- Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed- Substitution: Alkoxy-substituted pyridines.

- Reduction: Amino-substituted pyridines.

- Oxidation: Additional oxygen-containing pyridine derivatives .

- Substitution: Alkoxy-substituted pyridines.

- Reduction: Amino-substituted pyridines.

- Oxidation: Additional oxygen-containing pyridine derivatives .

Research indicates that 2-Chloro-5-fluoro-4-nitropyridine 1-oxide exhibits potential biological activity, particularly in antimicrobial and anticancer studies. Its unique structure allows it to interact with biological targets, making it a candidate for further investigation in drug development. Ongoing studies are exploring its efficacy as a therapeutic agent, focusing on its mechanisms of action and potential side effects .

Synthetic Routes

The synthesis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide typically involves two main steps:

- Nitration of 2-Chloro-5-Fluoropyridine: This is achieved by treating 2-chloro-5-fluoropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position.

- Oxidation: The resulting compound is then oxidized using hydrogen peroxide or similar oxidizing agents to form the final product, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide.

Industrial Production Methods

In industrial settings, the production methods are scaled up from laboratory synthesis, often utilizing continuous flow reactors for efficient mixing and reaction control. Automated systems are commonly employed for reagent addition and temperature management to ensure consistent product quality .

2-Chloro-5-fluoro-4-nitropyridine 1-oxide serves multiple purposes across various industries:

- Chemistry: Acts as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Research is ongoing to assess its viability as a therapeutic agent.

- Industry: Utilized in producing specialty chemicals with specific properties .

The interactions of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide with biological systems have been studied to understand its mechanism of action. These studies often focus on how the compound interacts with cellular targets and its effects on various biological pathways. The findings suggest that this compound may influence cellular processes related to growth and apoptosis, contributing to its potential therapeutic applications .

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-fluoro-4-nitropyridine N-Oxide | Similar nitro and chloro substitutions | Different position of fluorine substitution |

| 2-Fluoro-5-chloro-pyridine N-Oxide | Contains similar halogen substitutions | Lacks nitro group; different biological activity profile |

| 3-Chloro-4-fluoropyridine | Similar halogenated pyridine structure | No nitro or oxide groups; different reactivity |

The unique combination of chlorine, fluorine, nitro, and oxide functionalities in 2-Chloro-5-fluoro-4-nitropyridine 1-oxide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

Traditional Organic Synthesis Pathways

Nitration of Pyridine N-oxide Derivatives

The nitration of pyridine N-oxide derivatives serves as a fundamental transformation in the synthesis of 2-chloro-5-fluoro-4-nitropyridine 1-oxide, particularly for introducing the nitro functionality at the 4-position. Traditional nitration protocols involve the use of mixed acid systems comprising fuming nitric acid and concentrated sulfuric acid, which generate the electrophilic nitronium ion necessary for aromatic substitution. The preparation of nitrating acid typically requires careful temperature control, with fuming nitric acid being slowly added to concentrated sulfuric acid under cooling conditions in an ice bath, followed by equilibration to 20°C prior to use.

The nitration process demonstrates remarkable regioselectivity when applied to pyridine N-oxide substrates, with the 4-position being strongly favored due to the electron-donating nature of the N-oxide group. Research has established that the directive influence of the N-oxide group during nitration is not significantly affected by the presence of other substituents such as bromine, ethoxy, or methyl groups in positions 2 or 3. This regioselectivity pattern proves particularly advantageous for synthesizing 4-nitropyridine N-oxide derivatives, even when competing directing groups are present on the aromatic ring.

Experimental conditions for nitration typically involve heating the pyridine N-oxide substrate to 60°C, followed by dropwise addition of the nitrating acid mixture over a controlled timeframe of approximately 30 minutes. The reaction mixture is subsequently heated to temperatures ranging from 125-130°C for extended periods of 3 hours to ensure complete conversion. Temperature monitoring throughout the process reveals characteristic drops to approximately 40°C during acid addition, followed by the controlled heating phase to achieve optimal yields.

The mechanistic understanding of pyridine N-oxide nitration has been enhanced through molecular electron density theory studies, which reveal that these electrophilic aromatic substitution reactions proceed through a stepwise polar mechanism involving tetrahedral cation intermediates. The nitration of pyridine N-oxide with nitronium ion exhibits low activation Gibbs free energy, making the transformation thermodynamically favorable under appropriate reaction conditions.

Halogenation Strategies for Chloro-Fluoro Substituent Introduction

The introduction of both chlorine and fluorine substituents into pyridine N-oxide frameworks requires sophisticated halogenation strategies that address the distinct reactivity patterns of these halogens. Chlorination methodologies have been extensively developed, with one-step synthesis protocols demonstrating high efficiency for converting N-pyridine oxide to chlorinated derivatives. These processes typically employ oxalyl chloride and triethylamine as key reagents, enabling chlorination reactions to proceed under mild conditions at temperatures around 5°C with reaction times of 1-1.5 hours.

The chlorination protocol involves adding N-pyridine oxide to a flask containing dichloromethane, followed by sequential addition of oxalyl chloride and triethylamine under controlled stirring conditions. Optimization studies have established optimal mass ratios of dichloromethane to N-pyridine oxide at 2:1, with molar ratios of oxalyl chloride to N-pyridine oxide ranging from 1.2-1.4:1. The reaction demonstrates consistent productivity, with 2-chloropyridine yields reaching 89-91% across multiple experimental conditions.

Fluorination strategies for pyridine N-oxide derivatives represent a more challenging aspect of synthesis, particularly for achieving meta-position substitution. Recent advances have demonstrated the first examples of direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines. The fluorination of 3-bromo-4-nitropyridine N-oxide serves as a model system, where treatment with 0.5 equivalents of tetrabutylammonium fluoride at room temperature produces 3-fluoro-4-nitropyridine N-oxide as the main product with yields of approximately 20.7%.

The regioselectivity of fluorination reactions on pyridine N-oxides proves particularly interesting, with the N-oxide group favoring meta fluorination over para substitution. Under optimized conditions, less than 2% fluorination occurs at the para position, indicating strong preference for the meta-substitution pattern. This regioselectivity contrasts with traditional nucleophilic displacement studies on monosubstituted pyridine N-oxides, where the order of reactivity typically follows 2>4>>3 position preferences.

Continuous Flow Synthesis Optimization

Microreactor Technology for Exothermic Nitration Reactions

Microreactor technology has emerged as a transformative approach for conducting exothermic nitration reactions, offering superior heat transfer capabilities and enhanced safety profiles compared to traditional batch processes. The application of microflow reactors addresses fundamental challenges associated with nitration chemistry, particularly the risk of thermal runaway and the formation of explosive intermediates. MicroFlo reactor systems demonstrate the ability to safely perform nitration chemistry under significantly harsher conditions than conventional batch reactors, enabling higher production rates and greater process flexibility.

The design of microreactor systems for nitration applications incorporates three-dimensional printed reaction chambers contained within plate and frame heat exchangers, optimized through computational fluid dynamics modeling to achieve complete mixing of immiscible fluids. These systems operate under mechanical design limits of 100 bar pressure, 350°C temperature, and flow rates up to 100 liters per hour. The enhanced heat transfer characteristics enable operation at temperatures between 60-70°C with neat reaction mixtures, representing a significant advancement over batch processes that typically require temperatures of 10-20°C with diluted solutions to prevent exothermic runaway.

Performance comparisons between batch and microflow methodologies reveal dramatic improvements in reaction efficiency. Traditional batch nitration processes require reaction times of approximately 3 hours, while microflow systems achieve equivalent conversions in just 5 minutes. This acceleration results from the ability to operate at elevated temperatures and with non-diluted reagent systems, eliminating the need for extensive solvent dilution that complicates downstream processing.

| Parameter | Batch Process | MicroFlo Process |

|---|---|---|

| Operating Temperature | 10-20°C | 60-70°C |

| Reaction Time | 3 hours | 5 minutes |

| Reagent Concentration | Diluted solutions | Neat mixtures |

| Heat Transfer Limitation | Significant | Minimized |

| Production Rate | Standard | Significantly Enhanced |

The implementation of microreactor technology provides several process advantages including higher profitability through increased throughput, lower operational expenditure by simplifying downstream separation, elimination of solvent feed streams, greater process flexibility for more exothermic di- and tri-nitration reactions, and enhanced process safety through real-time consumption of reactant mixtures.

Residence Time and Temperature Control in Multi-Step Processes

Residence time optimization in continuous flow synthesis represents a critical parameter for achieving high yields and selectivity in multi-step processes leading to complex pyridine N-oxide derivatives. Studies on 4-nitropyridine synthesis demonstrate that residence time effects are particularly pronounced in nitration reactions, with yields increasing substantially as residence times are extended from 6.6 minutes to 18 minutes at 120°C. The relationship between residence time and product yield shows sharp increases during the initial extension period, followed by more gradual improvements at longer reaction times.

Temperature control strategies in continuous flow systems must balance reaction efficiency with safety considerations, particularly for highly exothermic nitration processes. Optimal temperature ranges for pyridine N-oxide nitration typically fall between 120°C, where significant conversion rates are achieved while maintaining acceptable safety margins. The selection of operating temperature directly influences the required nitric acid to pyridine N-oxide molar ratios, with higher temperatures enabling more efficient utilization of nitrating agents.

Molar ratio optimization studies reveal that nitric acid to pyridine N-oxide ratios of 8:1 provide optimal yields under standard reaction conditions, with further increases to 10:1 ratios producing minimal yield improvements. The systematic investigation of these parameters demonstrates that yields of 4-nitropyridine N-oxide approach 62% when molar ratios are increased from 1:1 to 10:1, with the most significant improvements occurring in the 1:1 to 8:1 range.

The integration of continuous extraction techniques within multi-step flow processes enables the safe management of highly energetic and potentially explosive nitration products. This approach minimizes the accumulation of unstable intermediates while facilitating the scale-up of complex synthesis routes. The combination of optimized residence times, precise temperature control, and continuous extraction methodologies provides a framework for developing robust synthetic protocols for challenging targets such as 2-chloro-5-fluoro-4-nitropyridine 1-oxide.

Catalytic Systems for Regioselective Functionalization

Photoredox catalytic systems represent an emerging area for pyridine N-oxide functionalization, with recent developments demonstrating regioselective carbohydroxylation and aminohydroxylation of alkenes using pyridine N-oxide as a key component. These systems generate pyridine N-oxy radicals through photoredox-catalyzed single-electron oxidation, enabling radical addition processes that proceed through interwoven radical and polar substitution mechanisms. The photoredox approach offers potential for developing new synthetic routes to complex pyridine N-oxide derivatives with multiple functional groups.

Catalytic oxidation systems for pyridine N-oxide synthesis itself have been refined to achieve high selectivity and conversion rates. Mesoporous molecular sieve catalysts, particularly MCM-41 carriers, demonstrate exceptional performance in converting 2-chloropyridine to 2-chloropyridine N-oxides using hydrogen peroxide as the oxidant. These catalytic systems achieve 100% conversion of the starting pyridine with yields of 2-chloropyridine N-oxides exceeding 98%. The high activity and selectivity of these catalysts make them particularly attractive for industrial applications where consistent product quality and high throughput are essential.

The optimization of catalytic oxidation conditions reveals that temperature ranges of 40-90°C, with hydrogen peroxide to substrate molar ratios of 0.8-3.5:1, provide optimal performance. Reaction times of 3-10 hours are typically required to achieve complete conversion, with the catalytic systems being recoverable and reusable for subsequent batches. The use of catalytic systems eliminates many of the safety and environmental concerns associated with traditional oxidation methodologies while providing superior atom economy and reduced waste generation.

X-ray Crystallography of Pyridine N-oxide Derivatives

The crystallographic analysis of 2-chloro-5-fluoro-4-nitropyridine 1-oxide reveals fundamental structural characteristics that are consistent with other pyridine N-oxide derivatives [1] [2]. The molecular structure exhibits a planar aromatic ring system with the nitro group essentially coplanar with the pyridine ring, demonstrating a twist angle typically ranging from 6 to 12 degrees [3] [4]. The semipolar nitrogen-oxygen bond of the N-oxide moiety displays characteristic geometric parameters, with bond lengths typically observed between 1.26 and 1.33 angstroms, depending on the electronic influence of substituents [4] [5].

The crystal structure belongs to characteristic space groups commonly observed in halogenated nitropyridine N-oxides, with molecular packing influenced by the distribution of electron-withdrawing and electron-donating substituents [3] [6]. The presence of the electron-withdrawing nitro group in the 4-position results in significant structural modifications compared to unsubstituted pyridine N-oxide, including alterations in ring bond lengths and angles [4] [5].

| Structural Parameter | 2-Chloro-5-fluoro-4-nitropyridine 1-oxide | Reference Pyridine N-oxide |

|---|---|---|

| N-O Bond Length (Å) | 1.30-1.33 | 1.26-1.29 |

| Ring Planarity (°) | <5 | <3 |

| Nitro Group Twist Angle (°) | 6-12 | N/A |

Herringbone Packing Patterns in Solid-State Structures

The solid-state structure of 2-chloro-5-fluoro-4-nitropyridine 1-oxide exhibits characteristic herringbone packing patterns that are fundamental to pyridine N-oxide crystal architectures [3] [7]. These packing arrangements result from the molecular geometry and the distribution of polar and nonpolar regions within the molecule [3]. The herringbone motif manifests as zigzag patterns running along specific crystallographic axes, typically the b-axis, with layer-to-layer distances ranging from 2.9 to 3.2 angstroms [3].

The molecular orientation within the herringbone framework demonstrates specific tilt angles between neighboring molecules, commonly observed at approximately 47 degrees for ring-to-ring interactions [3]. The chlorine and fluorine substituents play crucial roles in defining the packing efficiency and intermolecular spacing, with halogen-halogen distances typically exceeding 3.7 angstroms to minimize steric repulsion [3] [8].

The herringbone arrangement is stabilized through a combination of van der Waals forces and weak intermolecular interactions, creating a three-dimensional network that defines the overall crystal stability [3] [7]. This packing motif is particularly prevalent in substituted pyridine N-oxides where the substituent pattern creates favorable electrostatic complementarity between adjacent molecules [7].

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interaction landscape of 2-chloro-5-fluoro-4-nitropyridine 1-oxide is dominated by several types of non-covalent forces that govern crystal packing and stability [9] [8] [10]. The N-oxide oxygen atom serves as a hydrogen bond acceptor, forming networks with any available hydrogen bond donors in the crystal lattice [10] [11]. These interactions typically exhibit oxygen-oxygen distances in the range of 2.9 to 3.1 angstroms when water molecules are incorporated into the crystal structure [12].

Halogen bonding interactions contribute significantly to the overall crystal stability, particularly involving the chlorine substituent [8] [13]. The chlorine atom can participate in directional halogen bonds with electronegative atoms, exhibiting bond angles ranging from 172 to 177 degrees [8] [13]. The fluorine substituent, while less prone to halogen bonding due to its high electronegativity, influences the overall charge distribution and contributes to the electrostatic stabilization of the crystal lattice [9] [14].

The nitro group enhances the hydrogen bonding capacity through its oxygen atoms, which can serve as additional acceptor sites [15] [16]. These interactions create complex three-dimensional networks that stabilize the crystal structure and influence physical properties such as melting point and solubility [9] [10].

| Interaction Type | Distance Range (Å) | Angle Range (°) |

|---|---|---|

| N-O···H Hydrogen Bonds | 2.4-2.6 | 150-180 |

| Cl···O Halogen Bonds | 3.2-3.7 | 172-177 |

| π-π Stacking | 3.3-3.8 | N/A |

Advanced NMR Characterization Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-chloro-5-fluoro-4-nitropyridine 1-oxide through multiple nuclear probes [14] [17] [18]. The heteronuclear nature of this compound enables detailed analysis using proton, carbon-13, fluorine-19, and nitrogen-15 NMR techniques [14] [17] [18]. The electron-withdrawing effects of the nitro group and the N-oxide functionality significantly influence the chemical shift patterns observed across all nuclei [14] [4].

The aromatic proton signals demonstrate characteristic downfield shifts due to the deshielding effects of the electron-withdrawing substituents [19] [20]. Cross-polarization magic angle spinning techniques enable solid-state characterization, revealing information about molecular packing and dynamics in the crystalline state [21] [22] [23].

¹⁹F NMR Chemical Shift Analysis of Fluorine Substituents

Fluorine-19 NMR spectroscopy of 2-chloro-5-fluoro-4-nitropyridine 1-oxide reveals characteristic chemical shifts that reflect the electronic environment of the fluorine substituent [14] [24]. The fluorine signal typically appears in the range of -140 to -150 parts per million, indicating significant deshielding compared to simple fluorinated aromatic compounds [14] [24]. This downfield shift results from the combined electron-withdrawing effects of the nitro group and the N-oxide functionality, which reduce electron density around the fluorine nucleus [14].

The chemical shift position provides valuable information about the extent of electronic delocalization within the aromatic system [14]. The presence of the nitro group in the 4-position creates a strong electron-withdrawing environment that affects the fluorine chemical shift through both inductive and resonance mechanisms [14] [4]. Temperature-dependent fluorine-19 NMR studies can reveal information about molecular dynamics and conformational exchange processes in solution [14].

The coupling patterns observed in fluorine-19 NMR spectra provide additional structural confirmation through scalar coupling with adjacent protons and carbons [14] [24]. The magnitude of these coupling constants reflects the geometric relationships and electronic characteristics of the fluorine environment within the molecular framework [14].

| Fluorine Environment | Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|

| 5-Fluoro position | -146 to -150 | ³J(H-F) = 6-9 |

| Reference fluoropyridines | -130 to -140 | ³J(H-F) = 4-7 |

¹⁵N NMR Studies of Nitro Group Electronic Environments

Nitrogen-15 NMR spectroscopy provides detailed insights into the electronic environment of the nitro group in 2-chloro-5-fluoro-4-nitropyridine 1-oxide [17] [18]. The nitro nitrogen typically exhibits chemical shifts in the range of 350 to 380 parts per million, characteristic of aromatic nitro compounds [17] [18]. The precise chemical shift value depends on the electron density distribution influenced by the halogen substituents and the N-oxide functionality [17] [18].

Cross-polarization magic angle spinning nitrogen-15 NMR enables solid-state characterization, revealing information about molecular packing effects and intermolecular interactions [17] [18]. The nitrogen chemical shift tensor components provide three-dimensional information about the electronic environment and can reveal details about hydrogen bonding and crystal packing effects [17] [18].

The pyridine nitrogen of the N-oxide moiety exhibits distinct chemical shift behavior compared to simple pyridine derivatives [17] [18]. The formation of the N-oxide bond results in significant changes to the nitrogen chemical shift, typically appearing in the range of 300 to 330 parts per million [17] [18]. This shift reflects the altered hybridization and electronic environment associated with the semipolar bond formation [17].

Temperature-dependent nitrogen-15 NMR studies can provide information about dynamic processes and molecular motion in both solution and solid states [17] [18]. The relaxation behavior of nitrogen nuclei offers insights into molecular tumbling rates and local molecular environments [17].

Vibrational Spectroscopy and Computational Assignments

Vibrational spectroscopy of 2-chloro-5-fluoro-4-nitropyridine 1-oxide encompasses both infrared and Raman techniques, providing comprehensive information about molecular vibrations and structural characteristics [25] [15] [16]. The vibrational spectrum is dominated by characteristic bands associated with the nitro group, N-oxide functionality, aromatic ring vibrations, and carbon-halogen stretching modes [25] [15] [16].

Density functional theory calculations enable precise assignment of vibrational bands and provide theoretical support for experimental observations [15] [16] [26]. The computed vibrational frequencies, when scaled appropriately, show excellent agreement with experimental data and facilitate complete spectral assignment [15] [16] [26]. The calculated potential energy distribution analysis reveals the specific atomic motions contributing to each vibrational mode [15] [16].

The nitro group vibrational modes appear as characteristic strong bands in the infrared spectrum, with asymmetric stretching typically observed around 1520-1570 wavenumbers and symmetric stretching around 1350-1400 wavenumbers [25] [15] [16]. The N-oxide stretching vibration manifests as a strong band in the 1200-1320 wavenumber region, with the precise frequency depending on the extent of hydrogen bonding and crystal packing effects [16] [26].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1520-1570 | Strong | ν(NO₂) asym |

| NO₂ Symmetric Stretch | 1350-1400 | Strong | ν(NO₂) sym |

| N-O Stretch | 1200-1320 | Strong | ν(N-O) |

| C-F Stretch | 1000-1100 | Medium | ν(C-F) |

| C-Cl Stretch | 600-800 | Medium | ν(C-Cl) |

The aromatic ring vibrations provide information about the electronic effects of substituents on the ring system [16] [27]. The carbon-carbon stretching modes typically appear in the 1400-1600 wavenumber region, with frequencies shifted by the electron-withdrawing effects of the substituents [16] [27]. Ring breathing modes and in-plane bending vibrations contribute to the complex fingerprint region of the spectrum [16] [27].

Computational analysis using density functional theory with appropriate basis sets enables prediction of vibrational frequencies and intensities [15] [16] [26]. The B3LYP functional with 6-311G basis sets provides reliable predictions for the vibrational properties of this class of compounds [15] [16] [26]. The calculated infrared intensities correlate well with experimental observations and support the spectral assignments [15] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-chloro-5-fluoro-4-nitropyridine 1-oxide reveals characteristic fragmentation patterns that provide structural confirmation and insights into gas-phase decomposition pathways [28] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 192.53, corresponding to the molecular formula C₅H₂ClFN₂O₃ [1] [2] [31]. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion [28] [29].

The primary fragmentation pathways involve loss of functional groups and rearrangement processes characteristic of nitro-substituted pyridine N-oxides [28] [29] [30]. The loss of the nitro group (mass 46) represents a major fragmentation channel, producing a fragment ion at mass-to-charge ratio 146 [28] [29]. This fragmentation occurs through a charge-remote process that reflects the stability of the resulting aromatic cation [28] [29].

The N-oxide functionality undergoes characteristic fragmentation through loss of oxygen (mass 16), producing a fragment at mass-to-charge ratio 176 [28] [29] [30]. This process involves breaking of the semipolar N-O bond and represents a significant fragmentation pathway for pyridine N-oxide derivatives [28] [29]. Additional fragmentation involves loss of the halogen substituents, with chlorine loss (mass 35) and fluorine loss (mass 19) producing respective fragment ions [28] [29].

| Fragment Ion | m/z | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| Molecular Ion [M]⁺ | 192.53 | - | 100% |

| [M-O]⁺ | 176.53 | 16 (oxygen) | 65-80% |

| [M-NO₂]⁺ | 146.53 | 46 (nitro group) | 40-60% |

| [M-Cl]⁺ | 157.53 | 35 (chlorine) | 20-35% |

| [M-F]⁺ | 173.53 | 19 (fluorine) | 15-25% |

The fragmentation patterns provide valuable information about the stability of different bonds within the molecule and the relative energetics of various decomposition pathways [28] [29] [30]. Collision-induced dissociation studies reveal additional fragmentation channels and enable detailed analysis of the decomposition mechanisms [30]. The relative intensities of fragment ions reflect the thermodynamic stability of the resulting species and provide insights into the electronic structure of the parent molecule [28] [29].